3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
CRT0036521 is a potent and selective inhibitor of AKR1C3.
Brand Name:
Vulcanchem
CAS No.:
327092-81-9
VCID:
VC0524478
InChI:
InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
SMILES:
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Molecular Formula:
C16H15NO4S
Molecular Weight:
317.4 g/mol
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
CAS No.: 327092-81-9
Cat. No.: VC0524478
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CRT0036521 is a potent and selective inhibitor of AKR1C3. |
|---|---|
| CAS No. | 327092-81-9 |
| Molecular Formula | C16H15NO4S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
| Standard InChI | InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) |
| Standard InChI Key | ZGVIUMKHTXKKOX-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator